Methyl 5-bromo-4,6-dimethylpicolinate

Description

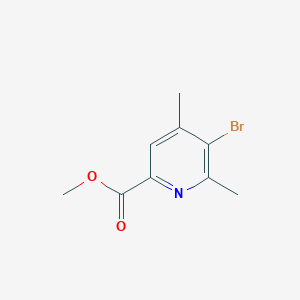

Methyl 5-bromo-4,6-dimethylpicolinate (CAS 2089377-02-4) is a brominated heterocyclic ester with the molecular formula C₉H₁₀BrNO₂. It is a building block in organic synthesis, commonly used in pharmaceutical and agrochemical research. Key characteristics include:

- Purity: 97% (typical commercial grade)

- Availability: Offered in quantities of 250 mg, 100 mg, and 1 g .

- Structure: A pyridine ring substituted with bromine at position 5, methyl groups at positions 4 and 6, and a methyl ester at position 2.

This compound’s reactivity is influenced by the electron-withdrawing bromine atom and steric effects from the methyl groups, making it valuable for selective substitution reactions.

Properties

Molecular Formula |

C9H10BrNO2 |

|---|---|

Molecular Weight |

244.08 g/mol |

IUPAC Name |

methyl 5-bromo-4,6-dimethylpyridine-2-carboxylate |

InChI |

InChI=1S/C9H10BrNO2/c1-5-4-7(9(12)13-3)11-6(2)8(5)10/h4H,1-3H3 |

InChI Key |

NCBMKOIKBPWAKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4,6-dimethylpicolinate typically involves the bromination of 4,6-dimethylpicolinic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid. The esterification step involves reacting the brominated acid with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4,6-dimethylpicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Oxidation and Reduction: Products vary depending on the specific reaction but can include alcohols, ketones, and carboxylic acids.

Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-4,6-dimethylpicolinate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.

Material Science: It is used in the preparation of functional materials with specific properties.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,6-dimethylpicolinate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The pathways involved typically include interactions with proteins or nucleic acids, leading to changes in biological activity.

Comparison with Similar Compounds

Methyl 4,6-dimethylpicolinate

- Key Difference : Absence of bromine at position 4.

- Reactivity : Without bromine, this compound lacks a strong leaving group, limiting its utility in nucleophilic aromatic substitution (NAS) reactions.

- Applications : Primarily used as a ligand in coordination chemistry rather than as a substrate for further functionalization .

Methyl 5-chloro-4,6-dimethylpicolinate

- Key Difference : Chlorine substituent instead of bromine.

- Reactivity : Chlorine is a weaker leaving group than bromine, reducing reactivity in NAS. However, it offers lower molecular weight and cost advantages.

- Thermodynamic Stability : Higher bond dissociation energy of C-Cl vs. C-Br makes chloro derivatives less reactive under mild conditions .

Ethyl 5-bromo-4,6-dimethylpicolinate

- Key Difference : Ethyl ester group instead of methyl.

- Solubility : Increased hydrophobicity due to the ethyl group may enhance lipid membrane permeability in biological applications.

- Hydrolysis Rate : Ethyl esters hydrolyze slower than methyl esters under basic conditions, offering tunable stability in prodrug design .

Comparison with Functional Analogues

tert-Butyl (2-methyloxazol-4-yl)carbamate

- Structure : Oxazole core with a tert-butyl carbamate group.

- Reactivity : The oxazole ring is more electron-rich than pyridine, favoring electrophilic substitutions. The carbamate group enables peptide coupling reactions.

- Applications : Used in peptidomimetics and kinase inhibitor synthesis, contrasting with the NAS-focused utility of Methyl 5-bromo-4,6-dimethylpicolinate .

5-Bromo-4:3'-dimethylpyrromethene Derivatives

- Structure : Pyrromethene core with bromine and methyl substituents.

- Reactivity : Bromine in pyrromethenes participates in photodynamic reactions and metal coordination (e.g., boron-dipyrromethene dyes).

- Applications : Used in fluorescent probes and optoelectronic materials, unlike the synthetic intermediate role of this compound .

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.